REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:24]12([C:31](=O)[CH:30]3[CH2:33][CH:27]1[CH2:28][CH2:29]3)[CH2:26][CH2:25]2.Cl>O1CCCC1.O>[C:24]12([CH:31]([CH:2]=[O:3])[CH:30]3[CH2:33][CH:27]1[CH2:28][CH2:29]3)[CH2:26][CH2:25]2 |f:0.1|
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
n-butyl lithium-in-hexane
|
Quantity
|
36.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
C12(CC1)C1CCC(C2=O)C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to room temperature
|
Type
|
STIRRING
|
Details
|
's stirring
|
Type
|
STIRRING
|
Details
|
stirred for further 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=99/1−97/3)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC1)C1CCC(C2C=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 179.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |